molecular formula C12H15NO B13069742 (R)-4-(benzyloxy)-3-methylbutanenitrile

(R)-4-(benzyloxy)-3-methylbutanenitrile

Cat. No.: B13069742
M. Wt: 189.25 g/mol
InChI Key: ODWXJGOOONGCCG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyloxy-3-methylbutyronitrile is an organic compound with a chiral center, making it optically active. This compound is characterized by a benzyloxy group attached to a butyronitrile backbone, with a methyl group at the third carbon. It is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyloxy-3-methylbutyronitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as ®-3-methylbutyronitrile.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting ®-3-methylbutyronitrile with benzyl alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyloxy-3-methylbutyronitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-Benzyloxy-3-methylbutyronitrile can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Benzyloxy-3-methylbutyric acid or benzyloxy-3-methylbutyraldehyde.

    Reduction: ®-4-Benzyloxy-3-methylbutylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

®-4-Benzyloxy-3-methylbutyronitrile is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.

Medicine

Pharmaceutical research utilizes ®-4-Benzyloxy-3-methylbutyronitrile in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the chemical industry, it serves as a building block for the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyloxy-3-methylbutyronitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the nitrile group may engage in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Benzyloxy-3-methylbutyronitrile: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

    4-Benzyloxybutyronitrile: Lacks the methyl group at the third carbon.

    3-Methylbutyronitrile: Lacks the benzyloxy group.

Uniqueness

®-4-Benzyloxy-3-methylbutyronitrile is unique due to its specific chiral configuration and the presence of both benzyloxy and nitrile functional groups. This combination imparts distinct reactivity and makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(3R)-3-methyl-4-phenylmethoxybutanenitrile

InChI

InChI=1S/C12H15NO/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,11H,7,9-10H2,1H3/t11-/m1/s1

InChI Key

ODWXJGOOONGCCG-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CC#N)COCC1=CC=CC=C1

Canonical SMILES

CC(CC#N)COCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.